3-[[3,5-bis(trifluoroMethyl)phenyl]
Description
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Properties
IUPAC Name |
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(S)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28F6N4O3/c1-3-16-15-42-9-7-17(16)10-25(42)26(22-6-8-39-24-5-4-21(45-2)14-23(22)24)41-28-27(29(43)30(28)44)40-20-12-18(31(33,34)35)11-19(13-20)32(36,37)38/h3-6,8,11-14,16-17,25-26,40-41H,1,7,9-10,15H2,2H3/t16?,17?,25-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVDHFLTDHDJKH-CAFCIZIZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28F6N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Perfluorinated Aryl Groups in Modern Chemical Synthesis and Applications
Perfluorinated aryl groups, and in particular the 3,5-bis(trifluoromethyl)phenyl moiety, are instrumental in contemporary chemical synthesis due to their profound impact on a molecule's properties. The strong electron-withdrawing nature of the trifluoromethyl (–CF3) groups significantly alters the electron distribution of the phenyl ring. nih.gov This electronic perturbation enhances the reactivity and stability of molecules, making them desirable for a variety of applications. innospk.com
The strategic placement of these fluorine-containing groups can improve the pharmacodynamic and pharmacokinetic profiles of drug candidates. nih.govmdpi.com In medicinal chemistry, the incorporation of trifluoromethyl groups is a well-established strategy to enhance metabolic stability and bioavailability, ultimately prolonging the therapeutic effect of a drug. acs.org This is because the carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation. nih.govmdpi.com
Furthermore, perfluorinated aromatic compounds are versatile reagents in organic synthesis, participating in rapid and selective reactions. researchgate.net Their unique reactivity has been harnessed for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. innospk.com The presence of multiple fluorine atoms can also induce a "fluorous effect," which facilitates the separation and purification of fluorinated compounds, streamlining the synthesis process. nih.gov
Synthetic Methodologies for 3,5 Bis Trifluoromethyl Phenyl Containing Compounds
Direct Functionalization Strategies for Aryl Ring Systems
Direct functionalization of the 3,5-bis(trifluoromethyl)benzene ring presents a streamlined approach to synthesizing derivatives. While the strong electron-withdrawing nature of the two trifluoromethyl groups deactivates the aromatic ring, making classical electrophilic substitution challenging, several modern synthetic methods have proven effective.
Recent advancements in photoredox catalysis have enabled the partial defluorination of unactivated trifluoromethylarenes, including those with the 3,5-bis(trifluoromethyl)phenyl moiety. nih.gov This method allows for the selective functionalization of the trifluoromethyl group itself, converting it into a difluorinated motif, which is an important component in many bioactive small molecules. nih.gov This transformation is significant because it avoids the common problem of exhaustive defluorination. nih.gov
Hydrodefluorination (HDF) of bis(trifluoromethyl)benzene derivatives has been achieved using a magnesium-based system. nih.gov Additionally, intermolecular coupling reactions of trifluoromethyl arenes containing ortho-silyl groups with allyl silanes have been reported. nih.gov These strategies, however, are often specific to certain substrate classes, and a universal method for the functionalization of Ar-CF3 groups is still sought after. nih.gov
Construction of Complex Scaffolds Incorporating the Moiety
The 3,5-bis(trifluoromethyl)phenyl group is frequently integrated into more complex molecular structures to create compounds with specific functions. The following subsections detail the synthesis of various classes of compounds featuring this important structural unit.
Derivatization via Acrylonitrile (B1666552) Synthesis
The synthesis of acrylonitrile derivatives provides a versatile platform for further molecular elaboration. While direct searches for acrylonitrile synthesis from 3,5-bis(trifluoromethyl)phenyl precursors did not yield specific examples, the related compound 3,5-bis(trifluoromethyl)phenylacetonitrile (B1361174) is commercially available and serves as a key intermediate. sigmaaldrich.com This compound can be used as a precursor for creating a variety of more complex molecules.
Formation of Organoselenium Compounds
Organoselenium compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety are of interest due to their potential biological activities. nih.gov A metal-free and atom-efficient method for the diarylation of selenocyanate (B1200272) using diaryliodonium salts has been developed. chemrxiv.org This reaction allows for the synthesis of compounds such as (3,5-bis(trifluoromethyl)phenyl)(2,4,6-trimethoxyphenyl)selane. chemrxiv.org The reaction proceeds through the formation of a π-complex between the iodoarene and the selenocyanate. chemrxiv.org
Another approach involves the direct utilization of elemental selenium. nih.govresearchgate.net Mechanochemical methods have been developed for the rapid synthesis of organoselenium compounds by reacting organic halides, magnesium, and elemental selenium. nih.govresearchgate.net This technique has been successfully applied to a diverse range of aryl halides. nih.govresearchgate.net Additionally, the direct selenocyanation of aromatic C-H bonds offers a pathway to aromatic selenocyanates, which are versatile precursors to other selenium-containing compounds. nih.gov Traditionally, these compounds are synthesized from aryl diazonium salts, aryl halides, or arylboronic acids. nih.gov
Synthesis of Nitrogen Heterocycles (e.g., Pyrazoles, Triazoles, Naphthyridines)
Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, and the incorporation of the 3,5-bis(trifluoromethyl)phenyl group can significantly enhance their therapeutic potential.
Pyrazoles: A number of synthetic routes to pyrazoles featuring the 3,5-bis(trifluoromethyl)phenyl substituent have been reported. One common method involves the condensation of a β-diketone with a hydrazine (B178648) derivative. nih.govorganic-chemistry.org For instance, 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole (B372694) derivatives have been synthesized by reacting 3′,5′-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form a hydrazone intermediate, which is then cyclized using the Vilsmeier-Haack reagent. mdpi.comnih.gov This aldehyde intermediate can be further modified, for example, through reductive amination with various anilines to produce a library of compounds. mdpi.com Another strategy involves the [3+2] cycloaddition of di/trifluoromethyl hydrazonoyl bromides with trifluoromethyl-substituted alkenes. bohrium.com
Interactive Table: Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazoles
| Starting Materials | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 3′,5′-Bis(trifluoromethyl)acetophenone, 4-Hydrazinobenzoic acid | Vilsmeier-Haack reagent, various anilines, NaBH₄ | 4-[3-[3,5-Bis(trifluoromethyl)phenyl]-4-[(substituted-anilino)methyl]pyrazol-1-yl]benzoic acids | Good | mdpi.com |
| Di/trifluoroacetohydrazonoyl bromides, Trifluoromethyl-substituted alkenes | Not specified | 3,5-Bis(fluoroalkyl)pyrazoles/pyrazolines | Not specified | bohrium.com |
| 1,3-Diketones, Arylhydrazines | N,N-dimethylacetamide | 1-Aryl-3,4,5-substituted pyrazoles | Good | organic-chemistry.org |
Triazoles: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," is a prominent method for synthesizing 1,2,3-triazoles. beilstein-journals.orgbeilstein-journals.org This reaction involves the 1,3-dipolar cycloaddition of an azide (B81097) with a terminal alkyne. For example, 1-(azidomethyl)-3,5-bis(trifluoromethyl)benzene (B1658753) can be reacted with various alkynes to produce the corresponding triazoles. researchgate.net The synthesis of trifluoromethyl-containing triazoles has been achieved by reacting trifluoromethyl propargylamines with various azide derivatives in the presence of a copper(I) catalyst. beilstein-journals.org
Interactive Table: Synthesis of Triazoles with a 3,5-Bis(trifluoromethyl)phenyl Moiety
| Azide Component | Alkyne Component | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Benzyl azide | N-(p-methoxyphenyl)-1-(trifluoromethyl)propargylamine | CuI, acetonitrile | 1-Benzyl-4-(trifluoromethyl)-1H-1,2,3-triazole derivative | beilstein-journals.org |
| 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene | Propiolamide | Not specified | Triazole with potent NK1 antagonist activity | researchgate.net |
| Phenyl azide | Ethynyl trifluoromethyl sulfide (B99878) | CuSO₄·5H₂O, sodium ascorbate | 1-Phenyl-4-[(trifluoromethyl)sulfanyl]-1H-1,2,3-triazole | nih.gov |
Naphthyridines: The synthesis of naphthyridines, another important class of heterocycles, can also incorporate the 3,5-bis(trifluoromethyl)phenyl group. nih.gov One approach involves the cyclization of acylated 4-amino-5-aryl-2-(trifluoromethyl)pyridines using a mixture of phosphorus pentoxide and phosphorus oxychloride to yield 3-(trifluoromethyl)benzo[c] mdpi.comresearchgate.netnaphthyridines. researchgate.net The required aminopyridine intermediates are synthesized in a two-step sequence from 4H-pyran-4-ones. researchgate.net
Incorporation into Polymeric Architectures (e.g., Polyimides)
The inclusion of the 3,5-bis(trifluoromethyl)phenyl moiety into polymer backbones, particularly polyimides, is a well-established strategy for enhancing their properties. researchgate.net These fluorinated polyimides often exhibit improved solubility, lower dielectric constants, reduced water absorption, and enhanced thermal stability. researchgate.netnih.gov
The synthesis of these polyimides typically involves a two-step polycondensation process. First, a diamine containing the 3,5-bis(trifluoromethyl)phenyl group is reacted with a dianhydride to form a poly(amic acid). This is followed by a cyclodehydration step, often at high temperature, to yield the final polyimide. researchgate.netnih.gov A variety of diamines and dianhydrides have been utilized to create a range of polyimides with tailored properties. For example, a novel fluorinated aromatic diamine, 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane (9FTPBA), has been synthesized and polymerized with various commercially available aromatic dianhydrides. researchgate.net
Interactive Table: Synthesis of Polyimides Containing the 3,5-Bis(trifluoromethyl)phenyl Moiety
| Diamine Monomer | Dianhydride Monomer | Polymerization Method | Key Properties of Resulting Polyimide | Reference |
|---|---|---|---|---|
| 1,1-Bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane (9FTPBA) | Various aromatic dianhydrides | Two-stage process with thermal or chemical imidization | Good solubility, high thermal stability (Tg = 223–225 °C), good mechanical properties | researchgate.net |
| 2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFMB) | Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BODA) | High-temperature solution polycondensation | High heat resistance (Tg = 294–390 °C), low water absorption, good mechanical properties | nih.gov |
| 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline | Various dicarboxylic acids | Yamazaki–Higashi polycondensation | Soluble, transparent films, high thermal stability (>400 °C), high glass transition temperatures (>300 °C) | mdpi.com |
| 1-(3',5'-bis(trifluoromethyl)phenyl) pyromellitic dianhydride (6FPPMDA) | Various aromatic diamines | Two-step solution imidization | Not specified |
Stereoselective and Enantioselective Synthetic Approaches
The development of stereoselective and enantioselective methods is crucial for the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical industry. The 3,5-bis(trifluoromethyl)phenyl group is often incorporated into chiral catalysts and substrates.
For example, N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea has been used as an organocatalyst. sigmaaldrich.com The steric and electronic properties of the 3,5-bis(trifluoromethyl)phenyl groups can play a critical role in controlling the stereochemical outcome of a reaction. While specific examples of stereoselective reactions directly involving the "3-[[3,5-bis(trifluoroMethyl)phenyl]" fragment were not abundant in the initial search, the principles of asymmetric catalysis often rely on the tailored design of ligands and catalysts, where this moiety can be a key component. Research into the enantioselective phase-transfer-catalyzed aza-Michael reaction of 3,3-dinitroazetidine (B175035) with α,β-unsaturated ketones has been achieved using a quinidine-based phase-transfer catalyst, demonstrating a pathway to chiral N-substituted products. nih.gov Although this example does not directly feature the 3,5-bis(trifluoromethyl)phenyl group, it illustrates the type of stereoselective transformations where such a group could be incorporated into the catalyst or substrate to influence enantioselectivity.
Advanced Synthetic Techniques
Modern organic synthesis increasingly relies on methods that offer high efficiency, selectivity, and sustainability. For the construction of intricate molecules containing the 3,5-bis(trifluoromethyl)phenyl group, enzyme-catalyzed transformations and multicomponent reactions represent the forefront of these advanced techniques.
The demand for enantiomerically pure compounds has driven the development of biocatalytic methods for the synthesis of chiral intermediates. Enzymes, operating under mild conditions, offer remarkable stereoselectivity, making them ideal for creating specific stereoisomers of molecules with the 3,5-bis(trifluoromethyl)phenyl group.
A significant area of research has been the asymmetric reduction of 3',5'-bis(trifluoromethyl)acetophenone (B56603) to produce chiral alcohols. Various microorganisms and their isolated enzymes have been successfully employed for this transformation. For instance, whole cells of the newly isolated bacterial strain Leifsonia xyli HS0904 have been used to reduce 3,5-bis(trifluoromethyl) acetophenone (B1666503) to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol (B145695) with a high enantiomeric excess (ee) of 99.4% and a yield of 62%. mdpi.com The optimal conditions for this bioreduction were determined to be a buffer pH of 8.0, 70 mM of the substrate, and 100 g/L of glucose as a co-substrate, with the reaction proceeding for 30 hours at 30°C. mdpi.com Similarly, the fungus Penicillium expansum EBK-9 has been shown to produce (R)-3,5-bistrifluoromethylphenyl ethanol with an enantiomeric excess greater than 99% and a yield of 76%. researchgate.net
The synthesis of the (S)-enantiomer has also been achieved with high efficiency. Using whole cells of Candida tropicalis 104, (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol was produced with an enantiomeric excess of over 99.9%. nih.gov This process was notably enhanced under microaerobic conditions and in the presence of a natural deep-eutectic solvent (NADES), which increased the substrate load and final yield. nih.gov
Table 1: Enzyme-Catalyzed Synthesis of Chiral 3,5-Bis(trifluoromethyl)phenyl Intermediates
| Product | Starting Material | Biocatalyst | Key Findings | Reference |
|---|---|---|---|---|
| (1R)-[3,5-Bis(trifluoromethyl)phenyl] ethanol | 3',5'-Bis(trifluoromethyl)acetophenone | Leifsonia xyli HS0904 | Yield: 62%, Enantiomeric Excess: 99.4% ee | mdpi.com |
| (R)-3,5-Bistrifluoromethylphenyl ethanol | 3,5-Bis(trifluoromethyl)-acetophenone | Penicillium expansum EBK-9 | Yield: 76%, Enantiomeric Excess: >99% ee | researchgate.net |
| (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | 3,5-Bis(trifluoromethyl)acetophenone | Candida tropicalis 104 | Yield up to 91.3%, Enantiomeric Excess: >99.9% ee | nih.gov |
| (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine | 3,5-Bistrifluoromethylacetophenone | R-ω-transaminase (ATA117) and Alcohol Dehydrogenase (ADH) | Enantiomeric Excess: >99.9% | mdpi.comdntb.gov.uaresearchgate.net |
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly convergent and atom-economical. While specific examples of classic MCRs like the Passerini and Ugi reactions directly employing a 3,5-bis(trifluoromethyl)phenyl-substituted starting material are not extensively detailed in the literature, the principles of these reactions are applicable, and related multi-step, one-pot syntheses have been developed.
The Passerini reaction is a three-component reaction between an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. mdpi.comwikipedia.orgorganic-chemistry.orgyoutube.comnih.gov This reaction is valuable for creating diverse molecular libraries and has been used in the synthesis of various pharmaceuticals. mdpi.com The reaction is typically fast and efficient in aprotic solvents. mdpi.comorganic-chemistry.org
The Ugi reaction is a four-component reaction involving an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nih.govbeilstein-journals.org It yields an α-aminoacyl amide derivative and is widely used in the combinatorial synthesis of peptidomimetics and other complex structures.
A notable example of a multicomponent pathway for synthesizing compounds with the 3,5-bis(trifluoromethyl)phenyl moiety is the production of novel pyrazole derivatives. mdpi.comnih.gov This synthetic route begins with 3',5'-bis(trifluoromethyl)acetophenone, which is first reacted with 4-hydrazinobenzoic acid to form a hydrazone intermediate. mdpi.com This intermediate then undergoes cyclization and formylation upon treatment with the Vilsmeier-Haack reagent (a mixture of a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride). mdpi.comigmpublication.org The resulting pyrazole aldehyde can then be subjected to reductive amination with various anilines to generate a library of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives. mdpi.com This sequence, while involving discrete steps, embodies the spirit of MCRs by rapidly building molecular complexity from simple precursors.
Table 2: Synthesis of a 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Aldehyde Intermediate
| Reaction Step | Reactants | Key Reagent/Conditions | Product | Reference |
|---|---|---|---|---|
| Hydrazone Formation | 3',5'-Bis(trifluoromethyl)acetophenone, 4-Hydrazinobenzoic acid | Anhydrous ethanol, reflux | Hydrazone intermediate | mdpi.com |
| Cyclization/Formylation | Hydrazone intermediate | Vilsmeier-Haack reagent (DMF/POCl3) | 4-[3-[3,5-Bis(trifluoromethyl)phenyl]-4-formyl-pyrazol-1-yl] benzoic acid | mdpi.comigmpublication.org |
| Reductive Amination | Pyrazole aldehyde, various anilines | Toluene (reflux), then NaBH4 in methanol | A library of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole anilines | mdpi.com |
Reactivity and Reaction Mechanisms of 3,5 Bis Trifluoromethyl Phenyl Derivatives
Fundamental Chemical Transformations
The electronic properties of the 3,5-bis(trifluoromethyl)phenyl group significantly influence the course of oxidation, reduction, and substitution reactions.
Oxidation Reactions
Derivatives of 3,5-bis(trifluoromethyl)phenyl can undergo oxidation at substituent groups. A notable example is the preparation of 3,5-bis(trifluoromethyl)phenyl (BTFP) sulfones, which are valuable reagents in organic synthesis. These sulfones are readily synthesized in high yields through a two-step sequence starting from commercially available 3,5-bis(trifluoromethyl)thiophenol. The process involves an initial alkylation of the thiophenol followed by oxidation of the resulting sulfide (B99878) to the corresponding sulfone. nih.gov This transformation highlights the stability of the 3,5-bis(trifluoromethyl)phenyl core under oxidative conditions that target the sulfur-containing functional group.
Reduction Reactions
The 3,5-bis(trifluoromethyl)phenyl motif is compatible with various reduction methodologies, which are often employed in multi-step synthetic sequences. For instance, the synthesis of N¹-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine involves the catalytic hydrogenation of an aromatic nitro group. mdpi.com In this reaction, N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline is treated with hydrogen gas over a palladium on carbon (Pd-C) catalyst to selectively reduce the nitro group to an amine, yielding the desired diamine in high yield. mdpi.com
Another significant application of reduction reactions is in the asymmetric synthesis of chiral alcohols. The enzyme-catalyzed enantioselective reduction of ketones bearing the 3,5-bis(trifluoromethyl)phenyl group has been demonstrated to be highly efficient. researchgate.net For example, the racemic alcohol (RS)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol can be produced by reducing the corresponding ketone, 3',5'-bis(trifluoromethyl)acetophenone (B56603). researchgate.netmdpi.com Furthermore, in the synthesis of certain pyrazole (B372694) derivatives, a reductive amination step is carried out using sodium borohydride (B1222165) (NaBH₄) to convert an imine intermediate into the final amine product. mdpi.com
Nucleophilic and Electrophilic Reactions
The two trifluoromethyl groups on the phenyl ring are powerful electron-withdrawing groups. nih.gov This electronic feature has a profound effect on the reactivity of the aromatic ring and any attached functional groups. The strong inductive effect of the -CF₃ groups significantly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution by decreasing its electron density.
Conversely, this electron deficiency makes the aromatic ring susceptible to nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the ring. nih.gov An example of this is the synthesis of N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline, which proceeds via a nucleophilic aromatic substitution reaction between (3,5-bis(trifluoromethyl)phenyl)methanamine and 1-fluoro-2-nitrobenzene. mdpi.com
Furthermore, the electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl group can enhance the electrophilic character of adjacent functional groups. This leads to increased reactivity in what are termed "superelectrophiles," which exhibit unusual chemo-, regio-, and stereoselectivity in their reactions. nih.gov
Catalytic Applications and Mechanistic Investigations
The unique electronic properties of the 3,5-bis(trifluoromethyl)phenyl group have made it a "privileged" motif in the design of organocatalysts.
Organocatalysis
Among the most successful applications of the 3,5-bis(trifluoromethyl)phenyl group in catalysis is its incorporation into thiourea-based organocatalysts. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, commonly known as Schreiner's thiourea (B124793), is a highly effective and widely used hydrogen-bond donor catalyst. rsc.orgrsc.orgwikipedia.org
The catalytic activity of Schreiner's thiourea stems from its ability to form double hydrogen bonds with Lewis basic functional groups, such as carbonyls, imines, and epoxides. rsc.orgacs.org This interaction activates the substrate towards nucleophilic attack and stabilizes the developing negative charge in the transition state. rsc.org The two N-H protons of the thiourea moiety act in a clamp-like fashion, enhancing the electrophilicity of the substrate. wikipedia.org The 3,5-bis(trifluoromethyl)phenyl groups are crucial for this activity, as their strong electron-withdrawing effect increases the acidity of the N-H protons, making the catalyst a more effective hydrogen-bond donor. mdpi.com
Mechanistic investigations, including NMR, IR, and computational studies, have provided insight into the catalyst-substrate interactions. acs.orgrsc.org These studies confirm the bidentate hydrogen bonding as the key activating interaction. The rigidity of the catalyst structure also plays a role by minimizing the entropic cost of binding to the substrate. rsc.org
Schreiner's thiourea has been successfully employed to catalyze a wide array of organic transformations with high efficiency.
Table 1: Selected Catalytic Applications of Schreiner's Thiourea
| Reaction Type | Substrates | Outcome | Reference(s) |
| Diels-Alder Reaction | Dienophiles (e.g., methyl vinyl ketone), Dienes (e.g., cyclopentadiene) | Promotes cycloaddition, often with high endo-selectivity. | rsc.orgacs.org |
| Friedel-Crafts Alkylation | Electron-rich aromatics, Nitroolefins | Facilitates the addition of aromatic rings to electron-deficient alkenes. | rsc.org |
| Acetalization | Aldehydes, Alcohols | Catalyzes the formation of acetals under mild, often photochemical, conditions. | rsc.org |
| Epoxide Opening | Epoxides, Nucleophiles (e.g., water) | Promotes the ring-opening of epoxides. | rsc.org |
| Acyl-Strecker Reaction | Aldehydes, Amines, Cyanide source | Facilitates the three-component synthesis of α-aminonitriles. | rsc.org |
| Transfer Hydrogenation | Aldimines | Used in the reduction of imines to amines. | rsc.org |
Frustrated Lewis Pair (FLP) Chemistry Involving Borane (B79455) Derivatives
Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.org This unquenched reactivity allows them to activate small molecules, most notably dihydrogen (H₂). wikipedia.orgrsc.orgdntb.gov.ua Tris[3,5-bis(trifluoromethyl)phenyl]borane has emerged as a potent Lewis acid component in FLP chemistry. rsc.orgdntb.gov.ua
This borane is a more powerful Lewis acid than the commonly used tris(pentafluorophenyl)borane. rsc.org When combined with a bulky Lewis base like 2,2,6,6-tetramethylpiperidine, it forms an FLP that can cleave H₂, leading to the formation of a salt containing the [μ-H(BArF₁₈)₂]⁻ anion. rsc.org This reactivity has significant implications for the development of metal-free hydrogenation catalysts. wikipedia.org
Table 3: Key Components in FLP Chemistry
| Component | Role | Ref. |
| Tris[3,5-bis(trifluoromethyl)phenyl]borane | Lewis Acid | rsc.org |
| 2,2,6,6-Tetramethylpiperidine | Lewis Base | rsc.org |
| Dihydrogen (H₂) | Substrate for Activation | rsc.orgdntb.gov.ua |
Role as Ligands in Metal-Catalyzed Processes
Derivatives of 3,5-bis(trifluoromethyl)phenyl are also valuable as ligands in transition-metal-catalyzed reactions. The electronic properties of the phenyl ring can be used to tune the reactivity of the metal center. The steric bulk of the group can also play a role in stabilizing reactive intermediates and influencing selectivity.
For example, pyrazolate anions with 3,5-bis(trifluoromethyl)phenyl substituents at the 3- and 5-positions have been used to synthesize trinuclear coinage metal complexes (Cu(I), Ag(I), Au(I)). uta.edu These complexes exhibit interesting structural and luminescent properties, with the gold complex showing bright blue emission, making it a candidate for light-emitting device applications. uta.edu The fluorinated substituents also impart favorable properties such as thermal and oxidative stability. uta.edu
Furthermore, aryl tosylates containing the 3,5-bis(trifluoromethyl)phenyl group are used as substrates in transition-metal-catalyzed cross-coupling reactions, which are important for forming carbon-carbon and carbon-heteroatom bonds. iucr.org
Table 4: Metal Complexes with 3,5-Bis(trifluoromethyl)phenyl Ligands
| Metal | Ligand Type | Application/Property | Ref. |
| Cu(I), Ag(I), Au(I) | Pyrazolate | Luminescence | uta.edu |
| Transition Metals | Various | Cross-coupling reactions | iucr.orgd-nb.info |
Electrochemical Behavior and Redox Chemistry in Fluorinated Systems
The strong electron-withdrawing nature of the trifluoromethyl groups significantly influences the electrochemical properties of molecules containing the 3,5-bis(trifluoromethyl)phenyl moiety. These compounds often exhibit higher oxidation potentials compared to their non-fluorinated analogues, making them more resistant to oxidation.
Studies on meso-3,5-bis(trifluoromethyl)phenyl-substituted expanded porphyrins have shown that the HOMO-LUMO gap decreases with increasing size of the conjugated macrocycle. nih.gov This is a key factor in determining their optical and electrochemical properties. nih.gov
In the context of fluorinated systems, electrochemical methods are being explored for selective fluorination of organic compounds as a greener alternative to traditional chemical methods. researchgate.netnih.gov While direct electrochemical fluorination using derivatives of 3,5-bis(trifluoromethyl)phenyl is not extensively documented, related compounds play a role in redox processes. For instance, trityl tetrakis[3,5-bis(trifluoromethyl)phenyl]borate is a powerful hydride abstraction reagent, highlighting its role in redox chemistry. acs.org The electrochemical behavior of such highly fluorinated compounds is of interest for developing new synthetic methodologies and understanding electron transfer processes in fluorinated media. researchgate.netnih.gov
Structure Activity and Structure Property Relationships Sar/spr in 3,5 Bis Trifluoromethyl Phenyl Systems
Electronic Effects and Substituent Influence
The primary driver of the chemical personality of the 3,5-bis(trifluoromethyl)phenyl group is its profound electronic character, dominated by the powerful inductive effects of the trifluoromethyl substituents.
The trifluoromethyl (-CF₃) group is recognized as one of the most potent electron-withdrawing groups in organic chemistry. nih.gov This strong inductive effect stems from the high electronegativity of the fluorine atoms. In the 3,5-bis(trifluoromethyl)phenyl system, the presence of two such groups significantly amplifies this property, making the aromatic ring highly electron-deficient. nih.govguidechem.com This pronounced electron-withdrawing nature enhances the reactivity of adjacent electrophilic sites and increases the acidity of functional groups attached to the ring system. nih.gov Consequently, molecules incorporating this moiety, such as 3,5-bis(trifluoromethyl)phenol (B1329299) and 3,5-bis(trifluoromethyl)phenylacetic acid, are valued as building blocks in the synthesis of pharmaceuticals and agrochemicals. guidechem.comguidechem.com
The strong electron-withdrawing character of the 3,5-bis(trifluoromethyl)phenyl group directly influences the energies of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for predicting a molecule's reactivity and electronic properties. acs.org Molecules with a small Egap are generally more reactive and are sought after for applications in organic electronics. acs.org
In compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety, the electron-withdrawing groups tend to stabilize (lower the energy of) the LUMO to a greater extent than the HOMO. This often results in a smaller HOMO-LUMO gap, indicating increased reactivity. ijltet.org Quantum chemical calculations performed on 3,5-bis(trifluoromethyl)phenylboronic acid using Density Functional Theory (DFT) have quantified these energies, showing a significant lowering of the HOMO-LUMO energy gap, which is indicative of potential nonlinear optical (NLO) activity. ijltet.org
Table 1: Calculated Molecular Orbital Energies for 3,5-Bis(trifluoromethyl)phenylboronic Acid
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | 0.357 |
| LUMO | 0.192 |
| HOMO-LUMO Gap (ΔE) | 0.165 |
Data sourced from DFT calculations at the B3LYP/6-311G(d,p) level. ijltet.org
The electronic properties of the 3,5-bis(trifluoromethyl)phenyl group are instrumental in catalysis. Its inclusion in a catalyst's structure enhances its polarity and acidity, which are key to its function. For instance, N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, often called Schreiner's thiourea (B124793), is a highly effective organocatalyst precisely because the two phenyl groups make the N-H protons significantly more acidic. rsc.org This increased acidity allows the thiourea to form strong hydrogen bonds, activating electrophilic substrates and stabilizing negative charges in transition states. rsc.org
Similarly, borane-based Lewis acids featuring this substituent, such as tris[3,5-bis(trifluoromethyl)phenyl]borane, are exceptionally powerful. rsc.org The electron-deficient boron center, made more electrophilic by the trifluoromethyl groups, exhibits enhanced Lewis acidity compared to analogues like B(C₆F₅)₃. rsc.org This heightened acidity allows it to form "frustrated Lewis pairs" capable of activating small molecules like H₂. rsc.org
Steric and Conformational Analysis
Beyond electronics, the physical size and three-dimensional shape of the 3,5-bis(trifluoromethyl)phenyl group play a crucial role in dictating reaction outcomes, particularly concerning reactivity at nearby positions and the induction of chirality.
Steric hindrance can significantly impact the viability of a chemical transformation. The position of substituents on the phenyl ring relative to the reacting center is critical. In the synthesis of oxazinanediones, for example, a phenyl group substituted with meta-bis(trifluoromethyl) groups gave the desired product in excellent yield (93-99%). acs.org However, attempts to use an ortho-chlorinated phenyl group were unsuccessful. acs.org This outcome suggests that the steric bulk of the ortho-substituent interfered with the necessary lactonization step of the reaction. acs.org In contrast, some reactions show a high tolerance for bulky ortho-substituents, indicating that the impact of steric hindrance is highly dependent on the specific reaction mechanism. acs.org
Table 2: Influence of Phenyl Substituent Position on Oxazinanedione Synthesis
| Substituent(s) | Position(s) | Resulting NMR Yield |
|---|---|---|
| 3,5-bis(trifluoromethyl) | meta | 93% |
| Chloro | ortho | No successful result |
Data illustrates the critical role of steric hindrance in determining reaction success. acs.org
The well-defined and sterically demanding nature of the 3,5-bis(trifluoromethyl)phenyl group makes it an excellent component for chiral ligands and catalysts used in asymmetric synthesis. By creating a rigid and predictable stereochemical environment around a catalytic center, it can effectively control the facial selectivity of an approaching substrate, leading to high enantioselectivity.
Prominent examples include:
(R)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)BINOL: This C₂-symmetric ligand is employed in a variety of enantioselective transformations, where its bulky groups create deep chiral pockets that effectively shield one face of the catalyst, ensuring a highly stereoselective outcome.
Chiral Thiourea Catalysts: Thioureas derived from cinchona alkaloids and bearing a 3,5-bis(trifluoromethyl)phenyl group are used as pre-catalysts for asymmetric reactions like the Michael addition. researchgate.net The specific chirality of the resulting complex is determined by the interplay between the alkaloid backbone and the thiourea moiety. researchgate.net
Enzymatic Resolutions: The synthesis of key chiral intermediates, such as (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol (B145695) for the drug Aprepitant, can be achieved with exceptional enantiomeric excess (>99% ee) through enzyme-catalyzed resolutions. researchgate.net The defined structure of the substrate is crucial for the enzyme's ability to selectively acylate one enantiomer over the other. researchgate.net
In these cases, the 3,5-bis(trifluoromethyl)phenyl group serves not only as an electronic modifier but as a critical architectural element for inducing and controlling chirality in complex molecular systems.
Intramolecular Interactions (e.g., Hydrogen Bonding, π-π Interactions)
The trifluoromethyl groups of the BTFP moiety play a significant role in mediating intramolecular interactions that can stabilize specific conformations of a molecule, thereby influencing its biological activity. These interactions primarily include hydrogen bonding and π-π stacking.
Hydrogen Bonding:
The highly electronegative fluorine atoms of the trifluoromethyl groups can act as weak hydrogen bond acceptors. nih.govkhanacademy.org This is particularly relevant when a suitable hydrogen bond donor, such as an N-H or O-H group, is present elsewhere in the molecule. khanacademy.org For instance, in a series of 4-anilino-5-fluoroquinazolines, intramolecular N-H···F hydrogen bonding was observed, which was characterized by through-space NMR spin-spin coupling. escholarship.org This interaction forces the molecule into a specific planar conformation, which can be crucial for its binding to a biological target. escholarship.org
Furthermore, research on thiourea organocatalysts containing the 3,5-bis(trifluoromethyl)phenyl group has revealed that the ortho-C-H bond of the phenyl ring can participate in hydrogen bonding with Lewis-basic sites. researchgate.net This interaction, along with the electron-withdrawing nature of the trifluoromethyl groups, enhances the catalyst's activity. researchgate.net The ability of covalently bound fluorine to participate in hydrogen bonding, although debated, is now generally accepted as a weak but significant interaction that can influence molecular conformation. nih.govescholarship.org
π-π Interactions:
The electron-withdrawing nature of the two trifluoromethyl groups significantly reduces the electron density of the phenyl ring in the BTFP moiety. This electron-deficient aromatic ring can engage in favorable π-π stacking interactions with electron-rich aromatic systems. nih.gov These interactions are a type of noncovalent bonding that plays a vital role in the structure and function of many biological systems.
Studies have shown that trifluoromethylation of aromatic rings enhances intermolecular π-π interaction energies, leading to reduced π-π distances and more favorable cofacial orientations compared to their fluorinated or methylated counterparts. researchgate.net This enhancement is attributed to an increased molecular quadrupole moment and dispersion interactions associated with the trifluoromethyl groups. researchgate.net While these studies focus on intermolecular interactions, the same principles apply to intramolecular π-π stacking, where an electron-deficient BTFP ring can fold back to interact with an electron-rich aromatic or heteroaromatic ring within the same molecule. This can pre-organize the molecule into a bioactive conformation.
The introduction of electron-withdrawing fluorine substituents onto an aromatic ring polarizes its π-conjugated system, which can enhance π-π stacking through electrostatic interactions. nih.gov Phenyl-perfluorophenyl polar-π interactions are a well-known example of this electrostatic reinforcement. nih.gov
Lipophilicity Modulation and its Influence on Chemical and Biological Interactions
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical physicochemical property that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The 3,5-bis(trifluoromethyl)phenyl group is a potent modulator of lipophilicity.
However, the relationship between trifluorination and lipophilicity is not always straightforward. The position of the trifluoromethyl group on an aliphatic chain can have varied effects. nih.gov While α-trifluorination strongly enhances lipophilicity, β- and γ-trifluorination have a minimal effect, and δ- and ε-trifluorination can even decrease lipophilicity compared to the parent non-fluorinated compounds. nih.gov This is attributed to the inductive effect of the trifluoromethyl group influencing the acidity or basicity of nearby functional groups. nih.gov
In the context of the BTFP group, the two trifluoromethyl substituents on the aromatic ring consistently and significantly increase the lipophilicity of the parent molecule. This is a key consideration in structure-activity relationship (SAR) studies. In a series of pyrazole (B372694) derivatives, the presence of lipophilic substituents on the phenyl ring of an aniline (B41778) moiety, including the BTFP group, was found to increase their antibacterial activity. mdpi.com The calculated partition coefficient (clogP), a measure of lipophilicity, for these active compounds was in the range of 7-8. mdpi.com
The increased lipophilicity conferred by the BTFP group can lead to enhanced biological activity by promoting hydrophobic interactions with the target protein. ontosight.ai However, excessively high lipophilicity can also have detrimental effects, such as poor aqueous solubility, increased binding to plasma proteins, and potential for off-target toxicity due to accumulation in fatty tissues. ontosight.ai Therefore, a balance must be struck to optimize the therapeutic index of a drug candidate.
The following table summarizes the calculated lipophilicity (clogP) and biological activity (Minimum Inhibitory Concentration, MIC) for a selection of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives, illustrating the influence of lipophilicity on antibacterial potency.
| Compound | Substituent (R) | clogP | MIC (µg/mL) against S. aureus |
| 4 | 4-OCH₃ | 6.63 | >128 |
| 11 | 4-CF₃ | 7.91 | 1 |
| 19 | 3,4-di-Cl | 8.04 | 0.5 |
| 20 | 3,5-di-Cl | 8.04 | 0.5 |
| 21 | 4-Br, 3-Cl | 8.16 | 0.5 |
| 22 | 3-CF₃, 4-Cl | 8.24 | 1 |
| 26 | 3-Cl, 4-F, 5-CF₃ | 8.43 | 0.25 |
Data sourced from a study on pyrazole derivatives as growth inhibitors of drug-resistant bacteria. mdpi.com
This data clearly demonstrates a correlation between increased lipophilicity and enhanced antibacterial activity in this series of compounds.
Advanced Characterization and Computational Studies
Spectroscopic Techniques for Elucidating Structure and Interactions
A suite of spectroscopic methods is employed to provide a comprehensive understanding of the molecular structure, bonding, and photophysical behavior of molecules containing the 3,5-bis(trifluoromethyl)phenyl group.
NMR spectroscopy is a cornerstone for the structural analysis of 3,5-bis(trifluoromethyl)phenyl derivatives. ¹H, ¹³C, and ¹⁹F NMR are routinely used to confirm the molecular structure. mdpi.commdpi.com
¹H and ¹³C NMR: The proton and carbon NMR spectra show characteristic signals for the aromatic ring. In ¹H NMR, the protons on the phenyl ring typically appear as distinct singlets or multiplets in the aromatic region. researchgate.netchemicalbook.com For instance, the ¹H NMR spectrum of 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexyl thiourea (B124793) in CDCl₃ shows specific peaks corresponding to the aromatic protons. researchgate.net Similarly, ¹³C NMR provides detailed information about the carbon framework, with the carbon atoms attached to the fluorine atoms exhibiting characteristic splitting patterns. mdpi.commdpi.com
¹⁹F NMR: Due to the presence of two trifluoromethyl groups, ¹⁹F NMR is an exceptionally sensitive and informative technique. The fluorine nucleus has a high gyromagnetic ratio and a wide chemical shift range, making it a powerful probe of the local electronic environment. nih.gov The ¹⁹F NMR chemical shift of the -CF₃ groups is highly sensitive to changes in solvent polarity and molecular interactions. nih.gov For example, in derivatives of tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, the ¹⁹F signal appears at approximately -62.85 ppm in CD₃CN. acs.org The chemical shift of the CF₃ group is often observed around -63 ppm relative to CFCl₃, but this can vary depending on the molecular structure and environment. colorado.edursc.org
2D NMR: Techniques such as COSY, HSQC, and HMBC are employed to establish connectivity between protons and carbons, which is crucial for unambiguous structure determination of complex molecules incorporating the 3,5-bis(trifluoromethyl)phenyl moiety. mdpi.com
| Nucleus | Typical Chemical Shift (δ, ppm) | Reference Compound | Notes |
|---|---|---|---|
| ¹H (Aromatic) | 7.0 - 8.0 | TMS | Signals often appear as singlets or multiplets depending on the substitution pattern. researchgate.netresearchgate.net |
| ¹³C (Aromatic C-CF₃) | ~132 (quartet) | TMS | Shows coupling (¹JC-F) with fluorine atoms, resulting in a quartet. rsc.org |
| ¹⁹F (-CF₃) | -62 to -64 | CFCl₃ | Highly sensitive to the electronic environment; can be used to study binding interactions. nih.govacs.orgrsc.org |
Infrared (IR) spectroscopy is used to identify functional groups and study intermolecular interactions, such as hydrogen bonding, in which the 3,5-bis(trifluoromethyl)phenyl group might be involved. rsc.orgmdpi.com The strong C-F bonds of the trifluoromethyl groups give rise to intense absorption bands in the IR spectrum, typically in the 1300-1100 cm⁻¹ region. mdpi.com
The structures of newly synthesized compounds containing this moiety are often confirmed by the presence of characteristic IR bands. mdpi.com For example, in pyrazole (B372694) derivatives, characteristic bands for C=N stretching, N-H bending, and C-F stretching are observed. mdpi.com
Low-Temperature IR Spectroscopy: Performing IR measurements at low temperatures can significantly enhance spectral resolution by sharpening absorption bands. qd-europe.com This sharpening occurs because lower temperatures reduce the population of excited vibrational states. This technique is particularly valuable for studying weak intermolecular interactions, such as the binding of a substrate to a catalyst containing the 3,5-bis(trifluoromethyl)phenyl motif, as the subtle shifts in vibrational frequencies upon binding become more discernible. qd-europe.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Source |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | rsc.org |
| Aromatic C=C Stretch | 1600 - 1450 | Medium | researchgate.net |
| C-F Stretch (asymmetric and symmetric) | 1350 - 1100 | Strong to Very Strong | mdpi.comrsc.org |
Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of compounds containing the 3,5-bis(trifluoromethyl)phenyl group. High-resolution mass spectrometry (HRMS) is frequently used to obtain exact mass measurements, which aids in formula determination. mdpi.commdpi.com
Nano-electrospray Ionization (nESI-MS): This technique is a high-throughput method for analyzing chemical reactions, including trifluoromethylation reactions. chemrxiv.org By using droplet-based microfluidics coupled with nESI-MS, researchers can rapidly screen reaction conditions and identify product formation by monitoring the specific mass-to-charge ratio (m/z) of the trifluoromethylated product. chemrxiv.org For instance, the gas-phase reactions of reactive intermediates like phenyl(trifluoromethyl)iodonium have been studied using ESI tandem mass spectrometry (ESI-MS/MS) to understand intramolecular coupling reactions. nih.gov This provides insight into the intrinsic reactivity of such species in a solvent-free environment. nih.gov
UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. Compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety typically exhibit absorption bands in the UV region corresponding to π→π* transitions of the aromatic system. researchgate.netresearchgate.net The position and intensity of these absorption bands can be influenced by the solvent polarity and the nature of other substituents on the molecule. kbhgroup.in
Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are often used in conjunction with experimental UV-Vis spectra to assign electronic transitions. kbhgroup.innih.gov In some cases, the structural integrity of a catalyst or material containing this group can be monitored by observing its UV-Vis absorption spectrum before and after a reaction. acs.org
Fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of molecules containing the 3,5-bis(trifluoromethyl)phenyl group, particularly for applications in materials science and sensing. For example, trinuclear pyrazolate complexes of coinage metals featuring bulky 3,5-bis(3,5-bis(trifluoromethyl)phenyl) substituents have been shown to exhibit interesting luminescent properties. uta.edu At low temperatures (77 K), copper(I) and silver(I) complexes showed light green emission, while the gold(I) complex displayed bright blue emission when irradiated with UV light. uta.edu Such properties suggest potential applications in light-emitting devices. uta.edu Furthermore, luminescence quenching experiments (Stern-Volmer analysis) can be used to probe reaction mechanisms, for instance, to confirm that a reaction is initiated by a photocatalyst interacting with a substrate. acs.org
Computational Chemistry and Theoretical Modeling
Computational methods, particularly Density Functional Theory (DFT), play a vital role in complementing experimental data and providing deeper insights into the properties of molecules with the 3,5-bis(trifluoromethyl)phenyl group. researchgate.netresearchgate.net
Theoretical modeling is used to:
Predict Molecular Geometry: Calculations can determine the optimized, low-energy conformation of molecules. nih.gov
Simulate Spectra: DFT calculations can predict vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis). kbhgroup.innih.gov The calculated spectra are often in good agreement with experimental results, aiding in the assignment of spectral bands. researchgate.net
Analyze Electronic Structure: The distribution of electron density can be visualized through molecular electrostatic potential (MESP) maps, which identify electrophilic and nucleophilic sites. researchgate.netkbhgroup.in
Determine Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand charge transfer within the molecule and predict its reactivity. nih.gov
Elucidate Reaction Mechanisms: Computational studies can model transition states and reaction pathways, providing mechanistic insights that are difficult to obtain experimentally. researchgate.net For example, DFT calculations have been used to support mechanistic studies of organoborane-catalyzed transfer hydrogenation reactions. researchgate.net
By combining advanced spectroscopic characterization with theoretical modeling, researchers can achieve a detailed and robust understanding of the structure, reactivity, and properties of complex molecules containing the 3,5-bis(trifluoromethyl)phenyl moiety.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has proven to be an invaluable tool for investigating the electronic structure and reactivity of molecules featuring the 3,5-bis(trifluoromethyl)phenyl group. DFT calculations allow for the optimization of molecular geometries and the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of a molecule's kinetic stability. nih.gov
In studies of 5-aryl thiophenes bearing a 3,5-bis(trifluoromethyl)phenyl substituent, DFT calculations at the B3LYP/6-31G(d,p) level have been employed to understand their structural properties and reactivity. nih.gov For instance, the analysis of FMOs for N-((5-(3,5-bis(trifluoromethyl)phenyl)thiophen-2-yl)sulfonyl)acetamide revealed specific energy gaps that correlate with its observed chemical behavior. nih.gov
Furthermore, DFT calculations have been instrumental in understanding the electronic influence of the 3,5-bis(trifluoromethyl)phenyl group in various molecular frameworks. In pentalenide systems, DFT has been used to evaluate the polarization of the bicyclic 10π aromatic core, showing how the powerful electron-withdrawing nature of the substituent affects charge distribution. rsc.org Similarly, in the study of (E)-1-(3,5-bis(trifluoromethyl)phenyl)-2-(4-methoxybenzylidene)hydrazine, DFT calculations demonstrated that the introduction of the 3,5-bis(trifluoromethyl)phenyl group significantly alters electronic parameters and reactivity descriptors. beu.edu.az
The utility of DFT extends to predicting the outcomes of chemical reactions. For example, in competitive copper-catalyzed reactions, DFT calculations of transition states, intermediate species, and final products have helped to elucidate why certain reaction pathways are favored when a 3,5-bis(trifluoromethyl)phenyl group is present. beu.edu.az
| Compound Type | DFT Method | Basis Set | Focus of Study | Reference |
|---|---|---|---|---|
| 5-Aryl Thiophenes | B3LYP | 6-31G(d,p) | FMO analysis, kinetic stability | nih.gov |
| Pentalenides | Not specified | Not specified | Polarization of aromatic core | rsc.org |
| Hydrazones | Not specified | Not specified | Electronic parameters, reactivity | beu.edu.az |
| Thiourea Organocatalysts | M06 | 6-31+G(d,p) | Binding event analysis | researchgate.net |
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) mapping is a powerful computational technique used to visualize the charge distribution on the surface of a molecule, thereby identifying regions that are electron-rich or electron-poor. nih.govresearchgate.net These maps are crucial for understanding and predicting intermolecular interactions, such as those involved in drug-receptor binding and enzyme-substrate interactions. nih.gov
For N-((5-(3,5-bis(trifluoromethyl)phenyl)thiophen-2-yl)sulfonyl)acetamide, MESP analysis performed using DFT at the B3LYP/6-31G(d,p) level reveals distinct electrostatic regions. nih.gov Typically, red-colored areas on an MESP map indicate electron-rich regions, which are preferred sites for electrophilic attack, while blue-colored areas represent electron-deficient regions, favored by nucleophiles. nih.govresearchgate.net
In the case of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, MESP analysis showed an electron-rich region around the carbonyl oxygen and an electron-deficient area around the amide nitrogen. researchgate.net The 3,5-bis(trifluoromethyl)phenyl moiety itself, along with the long aliphatic chain, presented as potential sites for lipophilic interactions, indicated by green regions on the map. researchgate.net Similarly, for N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides containing the 3,5-bis(trifluoromethyl)phenyl group, MESP maps have been generated to understand their structure-activity relationships. nih.gov
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of charge distribution and delocalization within a molecule by examining donor-acceptor interactions between orbitals. rsc.orgnih.gov This analysis is particularly insightful for understanding the electronic effects of substituents like the 3,5-bis(trifluoromethyl)phenyl group.
In studies of thiourea organocatalysts, NBO analysis has been used alongside DFT calculations to reveal that the ortho-C-H bond of the 3,5-bis(trifluoromethyl)phenyl group is involved in the binding event with Lewis-basic sites. researchgate.net This finding has significant implications for catalyst design.
NBO analysis of pentalenides substituted with 3,5-bis(trifluoromethyl)phenyl groups has shown how negative charge is effectively delocalized into these substituents. rsc.org For instance, in unsymmetrically substituted pentalenides, the subunits without these aryl groups exhibit a higher sum of charges. rsc.org In another study on cooperative chalcogen bonding, NBO analyses of supramolecular complexes involving a 3,5-bis(trifluoromethyl)phenyl-containing borate (B1201080) anion helped to elucidate the nature of the selenium-nitrogen and selenium-oxygen interactions. nih.gov
| Compound Type | Key Finding | Reference |
|---|---|---|
| Thiourea Organocatalysts | Involvement of ortho-C-H bond in binding | researchgate.net |
| Pentalenides | Effective delocalization of negative charge into the substituent | rsc.org |
| Chalcogen Bonding Complexes | Elucidation of Se···N and Se···O interactions | nih.gov |
| Diarylhalonium Salts | Calculation of %s/p-character of central halogen atoms | rsc.org |
Atoms-in-Molecules (AIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, is a powerful method for analyzing the topology of the electron density to characterize chemical bonding. researchgate.netnih.gov AIM analysis can identify bond critical points and quantify the nature of interactions, including covalent bonds, hydrogen bonds, and other weak interactions.
For thiourea organocatalysts bearing the 3,5-bis(trifluoromethyl)phenyl group, AIM analysis has been employed in conjunction with DFT and NBO to provide comprehensive evidence for the involvement of the ortho-C-H bond in substrate binding. researchgate.net In the study of norcorrole derivatives, including those with 3,5-bis(trifluoromethyl)phenyl substituents, QTAIM has been used to decompose the total magnetizability of the molecule into atomic and bond contributions, offering insights into the antiaromatic character of the system. nih.govd-nb.info
Prediction of Molecular Properties (e.g., Dipole Moment, Polarizability, Hyperpolarizability)
For 5-aryl thiophenes with a 3,5-bis(trifluoromethyl)phenyl substituent, NLO properties have been computed at the same level of theory used for geometry optimization, providing insights into their potential as NLO materials. nih.gov In a broader context, the trifluoromethyl group is known to enhance the lipophilicity of molecules, a property that can be computationally estimated and is crucial for pharmacokinetic profiles. The strategic placement of trifluoromethyl groups on a phenyl ring, as in the 3,5-bis(trifluoromethyl)phenyl moiety, is a well-established strategy to improve the pharmacodynamic and pharmacokinetic properties of drug candidates. mdpi.com
Simulation of Reaction Pathways and Transition States
The simulation of reaction pathways and the characterization of transition states are among the most powerful applications of computational chemistry for understanding reaction mechanisms. For reactions involving molecules with the 3,5-bis(trifluoromethyl)phenyl group, these simulations provide critical insights into reaction kinetics and selectivity.
In the study of competitive copper-catalyzed reactions of hydrazones, DFT calculations were used to map out the energetic profiles of different reaction pathways. beu.edu.az By calculating the energies of transition states and intermediates, researchers could rationalize the observed product distributions.
Furthermore, the electronic influence of the 3,5-bis(trifluoromethyl)phenyl group on reaction rates has been investigated through a combination of experimental kinetics and computational analysis. In a study on the intramolecular C-H trifluoromethoxylation, the presence of two CF₃ groups on the aryl ring in N-(3,5-bis(trifluoromethyl)phenyl)-N-(trifluoromethoxy)acetamide was found to significantly slow down the rearrangement reaction, to the point that no desired product was formed under the attempted conditions. nih.gov This was attributed to the strong electron-withdrawing nature of the substituent, which destabilizes the formation of a positive charge required in the proposed reaction mechanism. nih.gov
Diverse Applications of 3,5 Bis Trifluoromethyl Phenyl Containing Compounds in Research
Materials Science and Engineering
In materials science, the incorporation of the 3,5-bis(trifluoromethyl)phenyl group into larger molecules has led to the development of materials with superior performance characteristics. The bulky and stable CF₃ groups can enhance polymer properties, influence surface interactions, and create materials suitable for demanding electronic and optical applications.
High-Performance Polymers (e.g., Polyimides) with Enhanced Thermal and Chemical Resistance
Aromatic polyimides (PIs) are renowned for their exceptional thermal and thermo-oxidative stability, as well as their resistance to chemicals and solvents. researchgate.net The introduction of the 3,5-bis(trifluoromethyl)phenyl group into the polymer backbone further enhances these properties. The high bond energy of the C-F bond (~485 kJ/mol) contributes significantly to the thermal stability of these polymers, increasing both their glass transition temperature (Tg) and thermal decomposition temperature. mdpi.com
Research into fluorinated PIs has shown that these materials exhibit high glass transition temperatures, often ranging from 259°C to over 400°C. mdpi.comrsc.org For example, a series of fluorinated polyimides derived from a diamine monomer containing four trifluoromethylphenyl pendant groups showed 5% weight loss temperatures (Td5) between 551–561°C in a nitrogen atmosphere and 515–520°C in air. rsc.org Similarly, another study reported a PI with a Tg of 407°C and a Td5 of 570°C. mdpi.com This exceptional thermal stability makes these materials suitable for use in harsh environments, such as in the aerospace and automotive industries. researchgate.net The bulky CF₃ groups also increase the free volume within the polymer structure, which can improve solubility and processing characteristics without compromising thermal performance. researchgate.netrsc.org
Table 1: Thermal Properties of Select Polyimides Containing Trifluoromethyl Groups
| Polymer ID | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5) in N₂ | 5% Weight Loss Temp. (Td5) in Air | Source(s) |
|---|---|---|---|---|
| PI 5a-c Series | 259-281 °C | 551-561 °C | 515-520 °C | rsc.org |
| TFMB-based PI-1 | 390 °C | Not Reported | Not Reported | nih.gov |
| TPPI50 | 402 °C | 563 °C | Not Reported | mdpi.com |
Electronic Materials and Components
The unique electronic properties of the 3,5-bis(trifluoromethyl)phenyl group make it a valuable component in materials designed for microelectronics and optoelectronics. researchgate.netnih.gov Polyimides containing this moiety often exhibit low dielectric constants and low water absorption, which are critical properties for interlayer dielectrics in integrated circuits. rsc.org
The incorporation of bulky, fluorinated groups increases the free volume and decreases the polarizability of the polymer chains, leading to a reduction in the dielectric constant. mdpi.com Studies have reported fluorinated PIs with dielectric constants as low as 2.312 at 1 MHz and water absorption between 0.59% and 0.68%. mdpi.comrsc.org These properties help to minimize signal delay and power loss in electronic devices. As a result, these advanced polymers are promising candidates for high-performance films in microelectronic applications. rsc.org
Functional Dyes and Optical Materials
The strong electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl group is utilized in the design of functional dyes and nonlinear optical (NLO) materials. In NLO chromophores, this group can act as part of an isolating bridge to suppress detrimental dipole-dipole interactions between molecules. nih.gov
A systematic study of novel chromophores based on a julolidinyl donor and tricyanofuran-based acceptors introduced a 3,5-bis(trifluoromethyl)benzene derivative as an isolation group. nih.gov This modification was shown to effectively suppress intermolecular electrostatic interactions, which is crucial for achieving high electro-optic (EO) activity in poled polymer films. The resulting materials exhibited good thermal stability (decomposition temperatures above 220°C) and one of the chromophores, when doped into an amorphous polycarbonate host, achieved an EO coefficient (r₃₃) of 54 pm/V at a wavelength of 1310 nm. nih.gov Furthermore, polyimides incorporating this fluorinated moiety can display high optical transparency with low cutoff wavelengths, making them suitable for optical devices. rsc.org
Self-Assembled Monolayers and Surface Chemistry
Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate. The 3,5-bis(trifluoromethyl)phenyl group has been used to create functionalized surfaces with specific chemical and physical properties. nih.gov When benzenethiol (B1682325) decorated with two trifluoromethyl groups is used, it forms distinct polymorphic SAMs on a gold (Au(111)) surface. nih.gov The structure and quality of these films are highly dependent on the preparation parameters, such as immersion time. nih.gov
These fluorinated SAMs are of interest due to their chemical inertness and stability. researchgate.net The 3,5-bis(trifluoromethyl)phenyl isothiocyanate derivative, for example, is used for the chemical derivatization of amino-functionalized surfaces. sigmaaldrich.com The isothiocyanate group provides a reactive handle for covalent bonding, while the trifluoromethyl groups modify the surface properties. sigmaaldrich.com First-principles calculations have shown that the adsorption of fluorinated thiolate molecules can significantly alter the work function of metal surfaces, a key parameter in molecular electronics. aps.org This ability to precisely engineer surface properties at the molecular level is critical for applications ranging from controlling wetting to fabricating molecular electronic devices. harvard.edu
Biological and Biochemical Research (Excluding Clinical Human Trials)
While the focus remains on non-clinical research, the 3,5-bis(trifluoromethyl)phenyl group is a key pharmacophore in the development of potent antimicrobial agents. Its hydrophobic and electron-withdrawing characteristics are leveraged to enhance interactions with biological targets and improve activity against resistant pathogens.
In vitro Antimicrobial Investigations Against Drug-Resistant Bacteria
The rise of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), necessitates the discovery of novel antibiotics. nih.govcncb.ac.cn Several studies have focused on synthesizing and evaluating pyrazole (B372694) derivatives incorporating the 3,5-bis(trifluoromethyl)phenyl moiety for their antibacterial properties. nih.govmdpi.com
These compounds have demonstrated potent in vitro activity, particularly against Gram-positive bacteria, including numerous drug-resistant strains. mdpi.comnih.gov In one study, a series of 30 novel pyrazole derivatives were synthesized, with many showing minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL against planktonic Gram-positive bacteria. nih.govcncb.ac.cn Further investigation revealed that several of these lead compounds were also bactericidal and effective against MRSA persister cells, which are a dormant, antibiotic-tolerant subpopulation of bacteria. nih.govmdpi.com
Moreover, select compounds showed significant activity against bacterial biofilms, which are structured communities of bacteria that are notoriously difficult to eradicate. Compounds were identified with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL against S. aureus biofilms. nih.gov The hydrophobic nature of the trifluoromethyl-substituted phenyl groups is believed to contribute to the increased activity of these compounds. mdpi.com
Table 2: In Vitro Antimicrobial Activity of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives Against Gram-Positive Bacteria
| Compound | Test Organism | MIC (µg/mL) | MBEC (µg/mL) | Source(s) |
|---|---|---|---|---|
| Phenyl-substituted derivative (1) | S. aureus (MRSA), E. faecalis | 2 | Not Reported | mdpi.com |
| Phenoxy-substituted derivative | Various bacterial strains | 1 | Not Reported | mdpi.com |
| Methyl sulfide (B99878) attached compound (6) | Various bacterial strains | 1-4 | Not Reported | mdpi.com |
| Bromo and trifluoromethyl substituted compound (25) | S. aureus (MRSA) | 3.12 | Not Reported | nih.gov |
| Compound 11 | S. aureus | Not Reported | 1 | nih.gov |
| Compound 28 | S. aureus | Not Reported | 1 | nih.gov |
| Compound 29 | S. aureus | Not Reported | 1 | nih.gov |
In vitro Anticancer and Cytotoxicity Studies in Cell Lines
The 3,5-bis(trifluoromethyl)phenyl moiety is a key component in the design of novel anticancer agents. Researchers have synthesized and evaluated numerous derivatives for their cytotoxic effects against various cancer cell lines.
One notable study focused on a novel synthetic naphthofuran compound, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC). nih.gov This compound was found to inhibit the growth of liver cancer cells, specifically HepG2 and Hep3B cell lines, and induce apoptosis in a concentration-dependent manner. nih.gov The anticancer effect of NHDC is associated with the activation of Hepatocyte Nuclear Factor 4 alpha (HNF4α), which in turn inhibits the STAT3 pathway. nih.gov Further investigation through pull-down assays and docking prediction analysis confirmed that NHDC directly binds to the hydrophobic fatty acid ligand-binding site of HNF4α. nih.gov
Another class of compounds, thiazolo[4,5-d]pyrimidine (B1250722) derivatives, has also shown promise as anticancer agents. nih.gov Specifically, new 7-oxo-, 7-chloro-, and 7-amino-5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against human cancer cell lines including A375 (melanoma), C32 (amelanotic melanoma), DU145 (prostate cancer), and MCF-7/WT (breast cancer), as well as normal cell lines. nih.gov Among these, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione proved to be the most active compound. nih.gov
The following table summarizes the in vitro anticancer activity of selected 3,5-bis(trifluoromethyl)phenyl-containing compounds:
| Compound | Cancer Cell Line(s) | Observed Effect | Mechanism of Action |
| N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC) | HepG2, Hep3B (Liver Cancer) | Inhibition of cell growth, induction of apoptosis. nih.gov | Direct binding to and activation of HNF4α, leading to inhibition of the STAT3 pathway. nih.gov |
| 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione | A375, C32, DU145, MCF-7/WT | Potent antiproliferative activity. nih.gov | Not fully elucidated, but targets pathways involved in cancer cell proliferation. |
Enzyme Inhibition and Modulation (e.g., Cholinesterases, Kinases)
Compounds featuring the 3,5-bis(trifluoromethyl)phenyl group have been investigated as potent inhibitors of various enzymes, including cholinesterases, which are key targets in the management of Alzheimer's disease.
A study on N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues revealed their potential as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.netnih.gov These compounds exhibited moderate inhibition with IC50 values ranging from 18.2 to 196.6 µM for AChE and 9.2 to 196.2 µM for BuChE. researchgate.netnih.gov Notably, the substitution pattern on the molecule allowed for modulation of selectivity towards either AChE or BuChE, with some derivatives showing balanced inhibition. researchgate.netnih.gov The most promising analogue, N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide, was identified as the best inhibitor for both cholinesterases. researchgate.netnih.gov
The following table presents the inhibitory activity of selected N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues against cholinesterases:
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity |
| N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide | 18.2 | 9.2 | Balanced |
| Other Analogues | 18.2 - 196.6 | 9.2 - 196.2 | Modulatable |
Receptor Binding and Ligand Interactions (e.g., NK-1 Receptor Antagonists)
The 3,5-bis(trifluoromethyl)phenyl moiety is a well-established pharmacophore in the development of neurokinin-1 (NK-1) receptor antagonists. The NK-1 receptor is involved in various physiological processes, including pain, inflammation, and emesis.
Research has shown that the 3,5-bis(trifluoromethyl)phenyl group interacts favorably with His265 in the NK-1 receptor. wikipedia.org This interaction is crucial for the binding affinity of many non-peptide antagonists. Aprepitant, a clinically used NK-1 receptor antagonist for chemotherapy-induced nausea and vomiting, features the (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol core, highlighting the importance of this chemical group. researchgate.net
Structure-activity relationship studies on various heterocycles with an N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl substituent have further elucidated the role of this moiety. nih.gov These studies revealed that a 6-membered heterocyclic ring A is preferred over a 5-membered ring, as it appears to anchor the pendant phenyl group in an optimal orientation for receptor binding. nih.gov Tetrahydropyridine derivatives within this series demonstrated excellent in vitro and in vivo inhibitory effects. nih.gov
However, not all simple 3,5-bis(trifluoromethyl)benzene derivatives exhibit high affinity for the NK-1 receptor. A study on six such low molecular weight compounds showed detectable but very low affinity (IC50 > 100 μM), suggesting that while the 3,5-bis(trifluoromethyl)phenyl group is a key feature, other structural elements are necessary for potent antagonism. researchgate.net
Investigation of Neuroprotective Mechanisms (non-clinical models)
While direct studies on the neuroprotective mechanisms of "3-[[3,5-bis(trifluoroMethyl)phenyl]" itself are limited, the role of cholinesterase inhibitors in providing neuroprotection is well-documented. By inhibiting the breakdown of acetylcholine, these inhibitors can help to mitigate the cognitive decline associated with neurodegenerative diseases like Alzheimer's.
The development of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues as cholinesterase inhibitors suggests a potential for neuroprotective effects. researchgate.netnih.gov By modulating cholinergic neurotransmission, these compounds could theoretically protect neurons from excitotoxicity and oxidative stress, which are implicated in neuronal cell death. Further non-clinical studies would be required to explicitly investigate these potential neuroprotective mechanisms.
Use as Biochemical Reagents and Probes for Pathway Elucidation
The unique properties of the 3,5-bis(trifluoromethyl)phenyl group make it a valuable tool in biochemical research, particularly as a probe for studying molecular interactions and elucidating biological pathways.
For instance, 3,5-bis(trifluoromethyl)phenyl isothiocyanate has been used for the chemical derivatization of various surfaces, including amino-functionalized model surfaces and self-assembled monolayers. chemicalbook.comsigmaaldrich.com This application is crucial for studying surface chemistry and interactions at the molecular level. The isothiocyanate group reacts with primary amines, allowing for the covalent attachment of the 3,5-bis(trifluoromethyl)phenyl moiety to proteins and other biomolecules.
Furthermore, the 3,5-bis(trifluoromethyl)phenyl group has been incorporated into a 19F-NMR probe to study G-quadruplex (G4) DNA structures and their interactions with ligands in living human cells. mdpi.com The six fluorine atoms provide a strong and distinct NMR signal, allowing for sensitive detection and characterization of different G4 conformations and their binding to potential drug candidates. mdpi.com This approach helps in profiling G4-targeting drugs and understanding their mechanism of action within a cellular environment. mdpi.com
N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide is another example of a biochemical reagent. It acts as an electrophilic "scout" fragment for identifying targetable cysteine residues in proteins, a technique valuable in chemoproteomics and covalent ligand discovery. sigmaaldrich.com
Agrochemical Research and Development (non-clinical aspects)
In the field of agrochemical research, the 3,5-bis(trifluoromethyl)phenyl group is incorporated into various compounds to enhance their pesticidal and herbicidal activities.
Novel strobilurin analogues containing the bis(trifluoromethyl)phenyl moiety have been synthesized and shown to possess potent fungicidal activities. nih.gov For example, (E)-Methyl 2-(2-((((Z)-(1-(3,5-bis(trifluoromethyl) phenyl)-1-methoxymethylidene)amino)oxy)methyl)phenyl)-3-methoxyacrylate demonstrated greater efficacy against certain fungi than some commercial fungicides. nih.gov
Derivatives of 4-phenyl-6-trifluoromethyl-2-aminopyrimidines have also been investigated for their fungicidal properties against Botrytis cinerea. nih.gov
In the realm of herbicides, α-trifluorothioanisole derivatives containing a phenylpyridine moiety have been synthesized. One such compound, 3-chloro-5-(trifluoromethyl)-2-(4-((4-((trifluoromethyl)thio)benzyl)oxy)phenyl)pyridine, exhibited significant inhibitory activity against several broadleaf weeds. nih.gov
Furthermore, pyrazole derivatives substituted with a 3,5-bis(trifluoromethyl)phenyl group have been developed as potent growth inhibitors of drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.govmdpi.comnih.gov These compounds have shown promising activity against both planktonic bacteria and biofilms. nih.govmdpi.com
The following table provides examples of agrochemical applications of 3,5-bis(trifluoromethyl)phenyl-containing compounds:
| Compound Class | Target Organism(s) | Observed Effect |
| Strobilurin Analogues | Fungi (e.g., Erysiphe graminis) | Potent fungicidal activity. nih.gov |
| 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines | Botrytis cinerea | Fungicidal activity. nih.gov |
| α-Trifluorothioanisole Derivatives | Broadleaf Weeds | Herbicidal activity. nih.gov |
| Pyrazole Derivatives | Drug-Resistant Bacteria (MRSA, VRE) | Potent growth inhibition, bactericidal activity. nih.govmdpi.com |
Environmental Behavior and Degradation Pathways of Fluorinated Aryl Compounds
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, primarily hydrolysis and photolysis. These processes are significant in determining the environmental persistence of a substance.
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The susceptibility of a compound to hydrolysis is a key factor in its environmental persistence. For compounds containing the 3,5-bis(trifluoromethyl)phenyl group, such as N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, a high degree of stability is generally observed. This particular thiourea (B124793) derivative is described as "bench stable," indicating resistance to degradation under normal storage conditions. bris.ac.uk Research involving its use as an organocatalyst has shown that the degree of hydrolysis is consistently low. researchgate.net
Table 1: Hydrolytic Stability of Related Fluorinated Compounds
| Compound/Moiety | Observed Stability | Context | Source |
| N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | Low degree of hydrolysis | Use as an organocatalyst | researchgate.net |
| N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | Bench stable | General chemical handling | bris.ac.uk |
| Fluorinated aromatic compounds | Recalcitrant under certain anaerobic conditions | Biodegradation studies | nih.govresearchgate.net |
Photolysis is the decomposition of molecules by light. For aromatic compounds, this often involves the absorption of ultraviolet (UV) radiation, which can lead to the breaking of chemical bonds. The presence of trifluoromethyl groups on an aromatic ring can influence its photolytic behavior.
A study on the photodegradation of various trifluoromethyl-substituted aromatic compounds revealed that the rate of degradation is influenced by the structure of the aromatic ring, particularly the presence of nitrogen atoms. confex.com While this study did not specifically test the 3,5-bis(trifluoromethyl)phenyl moiety, it provides valuable insights into the potential photolytic pathways of such compounds. The research indicated that trifluoromethyl-aromatic compounds can undergo both direct and indirect photolysis, leading to the formation of trifluoroacetic acid (TFA) and fluoride (B91410) ions as final products. confex.com
The formation of TFA is a significant environmental concern as it is highly persistent in water and can be transported over long distances. The study found that the yield of TFA and the extent of defluorination (release of fluoride ions) depend on the reaction pathway, with indirect photolysis sometimes increasing TFA formation. confex.com Indirect photolysis involves the reaction of the compound with photochemically generated reactive species, such as hydroxyl radicals. confex.com
Table 2: Photodegradation of Trifluoromethyl-Substituted Aromatic Model Compounds
| Compound Type | Effect of Nitrogen in Ring on Photodegradation Rate | Key Degradation Products | Source |
| Trifluoromethyl-substituted benzoic acid | Baseline for comparison | Trifluoroacetic acid, Fluoride ions | confex.com |
| Trifluoromethyl-substituted pyridine | Diminished rate | Trifluoroacetic acid, Fluoride ions | confex.com |
| Trifluoromethyl-substituted pyrimidine | Diminished rate | Trifluoroacetic acid, Fluoride ions | confex.com |
| Trifluoromethyl-substituted pyrazine | Diminished rate | Trifluoroacetic acid, Fluoride ions | confex.com |
These findings suggest that compounds containing the 3,5-bis(trifluoromethyl)phenyl group are likely to be photolytically active, although their degradation rates and product distribution in the environment would depend on various factors, including the intensity of solar radiation and the presence of other substances that can generate reactive species.
Persistence and Environmental Fate Studies (General Research Context)
The environmental persistence of organofluorine compounds is a subject of ongoing research due to their widespread use and potential for long-range transport and bioaccumulation. The strength of the carbon-fluorine bond makes many of these compounds resistant to both abiotic and biotic degradation. nih.gov
Studies on fluorinated aromatic compounds have shown that they can be recalcitrant under various environmental conditions. For instance, some fluorobenzoate isomers have been found to be resistant to degradation under sulfate-reducing, iron-reducing, and methanogenic anaerobic conditions. nih.gov However, under denitrifying conditions, some isomers were observed to degrade. nih.gov This highlights the importance of the specific environmental conditions in determining the fate of these compounds.
The 3,5-bis(trifluoromethyl)phenyl moiety is a component of various molecules, including catalysts and pharmaceuticals. rsc.orgmdpi.com The stability imparted by the trifluoromethyl groups is often a desired characteristic for their intended application. However, this same stability suggests that if compounds containing this moiety are released into the environment, they are likely to persist. The degradation, when it occurs, may proceed slowly and could lead to the formation of other persistent fluorinated substances. confex.com
Q & A
Basic Research Questions
Q. What established synthetic routes are used for 3,5-bis(trifluoromethyl)phenyl derivatives, and how do reaction conditions affect yields?
- Methodological Answer : A common approach involves Friedel-Crafts acylation or Grignard reagent formation. For example, 3,5-bis(trifluoromethyl)acetophenone can be synthesized via improved Friedel-Crafts protocols using trifluoromethylated precursors, with yields optimized by controlling catalyst loading (e.g., AlCl₃) and reaction temperature (70–80°C) . Alternative routes include nucleophilic substitution of trifluoromethyl groups under anhydrous conditions . Yield variations often stem from moisture sensitivity or competing side reactions, necessitating rigorous drying of reagents and solvents.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 3,5-bis(trifluoromethyl)phenyl derivatives?
- Methodological Answer : Nuclear magnetic resonance (¹⁹F NMR) is critical for tracking trifluoromethyl groups due to their distinct chemical shifts. Mass spectrometry (HRMS) confirms molecular weight, while gas chromatography (GC) with flame ionization detection assesses purity (>88% as per industrial standards) . High-performance liquid chromatography (HPLC) with UV detection resolves polar impurities, particularly in phenolic derivatives like 3,5-bis(trifluoromethyl)phenol .
Q. What are the key solubility and stability considerations for handling these derivatives in different solvents?
- Methodological Answer : The strong electron-withdrawing nature of trifluoromethyl groups reduces solubility in polar solvents. Derivatives like 3,5-bis(trifluoromethyl)phenol are more soluble in methanol or dichloromethane than water . Stability tests under varying pH and temperature (e.g., 0–6°C storage for standard compounds) are recommended to prevent decomposition .
Advanced Research Questions
Q. How can safety risks during Grignard reagent synthesis of 3,5-bis(trifluoromethyl)phenyl derivatives be mitigated?
- Methodological Answer : The preparation of 3,5-bis(trifluoromethyl)phenyl Grignard reagents requires strict exclusion of moisture and oxygen. Use Schlenk-line techniques under inert gas (Ar/N₂), and monitor exothermic reactions with cooling baths. Slow addition of aryl halides to activated magnesium minimizes runaway reactions. Post-synthesis quenching with dry ice or controlled protonation reduces explosion risks .
Q. How should conflicting thermodynamic data (e.g., boiling points) for 3,5-bis(trifluoromethyl)aniline be resolved?
- Methodological Answer : Discrepancies in boiling points (e.g., 358 K at 0.02 bar vs. ambient pressure) arise from measurement conditions. Researchers should replicate experiments under standardized pressures and report both experimental and computational (e.g., COSMO-RS) values. Cross-validate using differential scanning calorimetry (DSC) or vapor-pressure osmometry .
Q. What computational methods predict the reactivity of 3,5-bis(trifluoromethyl)phenyl groups in organometallic catalysis?
- Methodological Answer : Density functional theory (DFT) calculations assess steric and electronic effects. The strong -I effect of trifluoromethyl groups lowers electron density at the aryl ring, favoring oxidative addition in cross-coupling reactions. Molecular docking studies can model interactions with catalytic sites, as seen in phosphine ligand applications .
Q. How do steric/electronic effects of 3,5-bis(trifluoromethyl)phenyl substituents influence reaction kinetics in cross-coupling?
- Methodological Answer : Kinetic studies using stopped-flow spectroscopy or in-situ IR monitoring reveal that steric hindrance slows transmetalation steps in Suzuki-Miyaura reactions. Electron-deficient aryl rings accelerate oxidative addition but require bulky ligands (e.g., XPhos) to prevent catalyst poisoning. Comparative studies with mono-trifluoromethyl analogs isolate electronic contributions .
Data Contradiction Analysis
Q. How can researchers address inconsistencies in reported purity levels of 3,5-bis(trifluoromethyl)phenol?
- Methodological Answer : Purity discrepancies (>88% GC vs. higher values in niche studies) may arise from analytical method sensitivity. Validate via orthogonal techniques: combine GC with ¹H NMR integration of phenolic protons and elemental analysis. Impurities like residual solvents (e.g., methanol) require headspace GC-MS for detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
